molecular formula C7H5FN2 B1519851 3-Amino-2-fluorobenzonitrile CAS No. 873697-68-8

3-Amino-2-fluorobenzonitrile

Cat. No.: B1519851
CAS No.: 873697-68-8
M. Wt: 136.13 g/mol
InChI Key: BFGCKEHSFRPNRZ-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzonitrile is a solid compound . It is a polar molecule due to the high electronegativity of the cyano group and the relatively lower electronegativity of the fluorine atom on the benzene ring .


Synthesis Analysis

This compound can be synthesized from 2-Fluorobenzonitrile, which reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .


Molecular Structure Analysis

The molecular formula of this compound is C7H5FN2 . The InChI code is 1S/C7H5FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.13 . It is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm3 . The boiling point is 270.3±20.0 °C at 760 mmHg . The melting point is 95-97 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid : This study involved the synthesis of 3-Bromo-2-fluorobenzonitrile, derived from 2-amino-6-fluorobenzonitrile, under optimized conditions. The methodology provides a low-cost and mild reaction environment, suitable for industrial-scale production (Zhou Peng-peng, 2013).

  • Facile Synthesis in Halogenation : Another study focuses on the synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids, demonstrating a scalable and efficient process (Ronald H. Szumigala et al., 2004).

Applications in Organic Chemistry

  • Catalyst-Free Synthesis of Heterocycles : A catalyst-free method for synthesizing quinazolinimines and quinazolinamines from 2-fluorobenzonitriles, using KO(t)Bu as a promotor, has been developed. This process is convenient and yields the desired heterocycles under catalyst-free conditions (Jian-Bo Feng & Xiao‐Feng Wu, 2015).

  • Synthesis of Diaminoquinazolines : The synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles has been explored, with a variety of substituents on the benzenoid ring. This reaction demonstrates significant generality and offers a new method for preparing these compounds (J. Hynes et al., 1988).

Environmental and Green Chemistry

  • Carbon Dioxide Fixation : A study demonstrates the use of a simple monomeric tungstate in the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This process is efficient, works under atmospheric pressure, and is applicable to large-scale reactions (Toshihiro Kimura et al., 2012).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301+H311+H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-amino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGCKEHSFRPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654630
Record name 3-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-68-8
Record name 3-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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